Field: Organic Chemistry
Summary: α-D-Glucopyranose pentabenzoate is a derivative of glucose, which is often used in organic synthesis.
Methods: The exact methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used.
Results: The product, α-D-Glucopyranose pentabenzoate, is a solid compound with a molecular weight of 700.69.
Field: Biochemistry
Field: Physical Chemistry
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is a glycoside derivative of D-glucose, specifically a benzoylated form that serves as a protective intermediate in carbohydrate chemistry. Its molecular formula is C₄₁H₃₂O₁₁, and it has a molecular weight of 700.69 g/mol. The compound features five benzoyl groups attached to the hydroxyl positions of the glucose molecule, which enhances its stability and solubility in organic solvents. This compound is primarily utilized in glycobiology for the study of glycan structures and functions .
Glucopyranose pentabenzoate itself likely does not have a specific biological mechanism of action. Its primary function lies in serving as a protected form of glucose. Once deprotected, the released glucose can participate in various cellular processes related to energy production and metabolism [].
While 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside itself may not exhibit significant biological activity directly, its derivatives and related compounds have been studied for various biological effects:
The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside typically involves:
This method allows for high yields of the desired product while minimizing side reactions .
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside finds applications in:
Studies involving 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside focus on its interactions with enzymes and other biomolecules:
Several compounds share structural similarities with 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2,3,4-Tetra-O-benzoyl-D-glucopyranoside | Tetra-acylated glucose | Fewer benzoyl groups; less stable |
1-O-Benzoyl-D-glucose | Mono-acylated glucose | Simpler structure; used in basic studies |
1,2-O-Isopropylidene-D-glucose | Acetonide derivative | Protects hydroxyls differently; more reactive |
1,2,3-Tris-O-benzoyl-D-glucose | Tri-acylated glucose | Intermediate complexity; different reactivity |
The unique feature of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside lies in its pentabenzoylation which provides enhanced stability and solubility compared to less acylated forms. This makes it particularly valuable for research applications where stability under various conditions is critical .